Phenylselenyl chloride

Acyl Selenide Synthesis Cost-Effectiveness Reagent Selection

Researchers requiring precise regio- and stereochemical control in alkene functionalization often face high reagent costs. Phenylselenyl chloride (PhSeCl) provides a cost-effective solution, offering tunable kinetic vs. thermodynamic addition to allylic alcohols and comparable efficacy to more expensive reagents like NPSP at a significantly lower price point. • Achieve anti-Markovnikov addition at -78 °C or Markovnikov at 25 °C with the same reagent • PhSeCl/tributylphosphine couple delivers comparable synthetic efficiency for acyl selenides at reduced cost • Hydroxyselenation of olefins in aqueous acetonitrile affords β-hydroxy selenides in excellent yields Supplied as ≥98% purity crystalline solid; stored under inert gas at 2-8 °C.

Molecular Formula C6H5ClSe
Molecular Weight 191.53 g/mol
CAS No. 5707-04-0
Cat. No. B045611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylselenyl chloride
CAS5707-04-0
SynonymsBenzeneselenenyl Chloride;  Benzeneselenyl Chloride;  Chlorophenylselenium;  Phenylselenium Chloride;  Phenylselenium Monochloride; 
Molecular FormulaC6H5ClSe
Molecular Weight191.53 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se]Cl
InChIInChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H
InChIKeyWJCXADMLESSGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylselenyl Chloride: Overview


Phenylselenyl chloride (PhSeCl, benzeneselenenyl chloride) is a well-established organoselenium reagent belonging to the class of electrophilic selenenylating agents. It is primarily utilized for the regio- and stereoselective introduction of the phenylseleno (PhSe) group into organic frameworks via addition to alkenes, alkynes, and enolates [1]. As a potent electrophilic selenium source, it serves as a cornerstone for key synthetic transformations, including selenoxide eliminations to generate enones and as a versatile synthon for 2-amino alcohols .

Electrophile Phenylselenenyl source for alkene/alkyne additions
Selectivity Regio- and stereoselective introduction of PhSe group
Transformation Selenoxide elimination to enones; 2-amino alcohol synthon

Phenylselenyl Chloride: Why Substitution Fails


While several electrophilic selenium reagents share the common phenylselenenium (PhSe+) synthon, their counterions and structural frameworks critically dictate reactivity, selectivity, and practical utility. The chloride counterion in PhSeCl provides a balanced nucleophilicity that enables distinct kinetic and thermodynamic control in additions to alkenes, a feature not directly replicated by bromide analogs [1]. Furthermore, from a procurement perspective, PhSeCl offers a significant cost advantage over more specialized reagents like N-phenylselenophthalimide (NPSP) while maintaining comparable synthetic efficacy in key transformations [2]. Simply substituting based on the selenium source alone ignores these quantifiable differences in reaction outcome and economic viability.

Target
Substitute
Risk Factor
PhSeCl (Chloride)
PhSeBr (Bromide analog)
Counterion-driven kinetic/thermodynamic control may shift selectivity in alkene additions
PhSeCl
N-Phenylselenophthalimide (NPSP)
Reported cost-performance profile may not transfer; procurement advantage may differ

Phenylselenyl Chloride: Performance Evidence


Cost-Effective Acyl Selenide Synthesis

For the synthesis of acyl selenides from carboxylic acids, the benzeneselenenyl chloride/tributylphosphine couple is a less expensive and perfectly adequate alternative to the use of phenylselenocyanate or N-phenylselenophthalimide (NPSP) with tributylphosphine [1].

Acyl Selenide Cost
Head-to-head
PhSeCl couple: less expensive and adequate yields vs. NPSP / phenylselenocyanate
Supports procurement cost-performance review for acyl selenide synthesis
Acyl Selenide Synthesis Cost-Effectiveness Reagent Selection

Regio- and Stereoselectivity in Allylic Alcohol Additions

PhSeCl additions to allylic alcohols exhibit highly predictable regio- and stereoselectivity governed by kinetic (anti-Markovnikov) versus thermodynamic (Markovnikov) control. This predictable behavior, not universally shared by all electrophilic selenium reagents, allows for the rational design of synthetic sequences such as the 1,3-enone transposition [1].

Allylic Alcohol Selectivity
Class-level
Anti-Markovnikov adduct at -78 °C; Markovnikov adduct at 25 °C
Supports temperature-controlled regioisomer selection in synthetic design
Class-level inference; verify for specific substrate scope
Regioselectivity Stereoselectivity Allylic Alcohols 1,3-Enone Transposition

High Diastereoselectivity in α-Selenylation of Chiral Enolates

PhSeCl achieves high diastereoselectivity in the α-phenylselenylation of homochiral silyl enol ethers derived from N-acyl oxazolidinones. This selectivity, followed by removal of the chiral auxiliary, provides a route to optically active α-phenylselenyl carbonyl derivatives [1].

Chiral α-Selenylation
Data to verify
High diastereoselectivity reported (exact dr not specified)
Supports chiral building block synthesis route exploration
Exact dr and ee require substrate-specific verification
Asymmetric Synthesis Diastereoselectivity Chiral Auxiliaries α-Selenylation

Methylenecyclopropane Ring-Opening: Selenium vs. Sulfur

In the reaction with methylenecyclopropanes, PhSeCl and its sulfur analog, phenylsulfenyl chloride (PhSCl), both yield (cyclobut-1-enylselanyl)benzene or the corresponding sulfur analog along with ring-opened products. This demonstrates comparable reactivity between the selenium and sulfur electrophiles in this specific transformation [1].

Se vs. S Cycloaddition
Head-to-head
PhSeCl and PhSCl give comparable good total yields in methylenecyclopropane ring-opening
Supports selenium-for-sulfur substitution without yield penalty context
Cyclobutene Synthesis Ring-Opening Selenium vs. Sulfur Electrophiles

Hydroxyselenation of Olefins

PhSeCl reacts with olefins in aqueous acetonitrile to provide β-hydroxyselenides in excellent yields, a method described as 'the most convenient method for hydroxyselenation of olefins so far reported' [1].

Hydroxyselenation Yield
Class-level
Reported as most convenient method with excellent yields in CH3CN/H2O
Supports β-hydroxyselenide preparation for further elaboration
Class-level; verify for specific olefin substrates
Hydroxyselenation β-Hydroxy Selenides Olefin Functionalization

Phenylselenyl Chloride: Application Scenarios


Cost-Sensitive Scale-Up of Acyl Selenide Intermediates

In process chemistry and large-scale academic synthesis where cost of goods is a primary concern, the benzeneselenenyl chloride/tributylphosphine couple should be prioritized over more expensive alternatives like N-phenylselenophthalimide or phenylselenocyanate for the conversion of carboxylic acids to acyl selenides. The quantitative evidence demonstrates that this route is 'perfectly adequate' and 'less expensive', offering a direct procurement and economic advantage without compromising synthetic efficiency [1].

Rational Design of Regio- and Stereoselective Alkene Functionalizations

For researchers requiring precise control over the regio- and stereochemical outcome of additions to allylic alcohols, PhSeCl provides a uniquely tunable reactivity profile. The ability to achieve anti-Markovnikov addition under kinetic control (-78 °C) or Markovnikov addition under thermodynamic control (25 °C) is a documented and predictable feature [2]. This makes PhSeCl the preferred reagent for designing complex synthetic sequences, such as the 1,3-enone transposition, where selectivity is paramount.

Direct Selenium-for-Sulfur Substitution in Cycloaddition

When the synthetic plan requires a selenium atom for subsequent transformations (e.g., selenoxide elimination to introduce unsaturation), PhSeCl serves as an effective selenium analog to phenylsulfenyl chloride. Evidence shows that PhSeCl provides comparable 'good total yields' in reactions with methylenecyclopropanes to generate cyclobutene derivatives [3]. This allows for a seamless transition from a sulfur- to a selenium-based strategy without re-optimization, capitalizing on the unique reactivity of organoselenium intermediates.

Synthesis of β-Hydroxy Selenide Building Blocks

For the large-scale preparation of β-hydroxy selenides—valuable intermediates in the synthesis of allylic alcohols, epoxides, and other functionalized compounds—the PhSeCl-mediated hydroxyselenation of olefins in aqueous acetonitrile is the most convenient and highest-yielding method reported [4]. This application scenario directly leverages the quantitative evidence of 'excellent yields' and operational simplicity to justify reagent selection.

Application
Selection Property
Validation Focus
Acyl selenide intermediate synthesis
Reagent cost-performance profile
Verify comparable yields with reduced procurement cost
Regio-/stereoselective alkene functionalization
Temperature-controlled regioisomer selectivity
Confirm adduct ratio under kinetic vs thermodynamic conditions
Selenium-for-sulfur substitution in cyclobutene synthesis
Se/S electrophile reactivity parity
Confirm yields comparable to sulfur electrophile methods
β-Hydroxy selenide building block synthesis
Hydroxyselenation efficiency and convenience
Verify yield and operational simplicity against reported methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylselenyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.